molecular formula C8H13ClN2 B1423668 (3-Methylbenzyl)hydrazine hydrochloride CAS No. 1255718-15-0

(3-Methylbenzyl)hydrazine hydrochloride

Cat. No. B1423668
M. Wt: 172.65 g/mol
InChI Key: FYYVCWJSXXJWGH-UHFFFAOYSA-N
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Description

“(3-Methylbenzyl)hydrazine hydrochloride” is an essential compound in the field of organic chemistry. It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The empirical formula of “(3-Methylbenzyl)hydrazine hydrochloride” is C8H13ClN2 and it has a molecular weight of 172.66 . The SMILES string representation is NNCC1=CC=CC©=C1.[H]Cl .


Physical And Chemical Properties Analysis

“(3-Methylbenzyl)hydrazine hydrochloride” forms crystals . Its empirical formula is C8H13ClN2 and it has a molecular weight of 172.66 .

Scientific Research Applications

Antifungal Activity

(3-Methylbenzyl)hydrazine hydrochloride has been studied for its potential in medicinal chemistry, particularly for its antifungal properties. Li et al. (2011) synthesized a hydrazine ligand similar to (3-Methylbenzyl)hydrazine hydrochloride and its oxovanadium(V) complex, which demonstrated moderate to strong antifungal activities against fungi like Aspergillus flavus, Fusarium, and Candida albicans. The structural characterization of this compound was done through elemental analysis, infrared spectra, and single-crystal x-ray diffraction, providing a detailed insight into its potential antifungal applications (Li et al., 2011).

Antimicrobial Activity

Shehadi et al. (2022) explored the antimicrobial potential of a series of 1,3,4-thiadiazoles synthesized by a reaction involving a derivative of hydrazine. The synthesized compounds were tested against various microbial pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. Some of the synthesized compounds exhibited significant antimicrobial activity, suggesting the potential use of (3-Methylbenzyl)hydrazine hydrochloride derivatives in combating microbial infections (Shehadi et al., 2022).

Synthesis of Novel Compounds

Reddy & Nagaraj (2008) investigated the synthesis of novel compounds using a derivative of (3-Methylbenzyl)hydrazine hydrochloride. They reported the regioselective synthesis of 8,8'-Methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, showcasing the compound's utility in synthesizing complex molecular structures, potentially useful in various fields of chemistry and pharmacology (Reddy & Nagaraj, 2008).

Cancer Research

Ravoof et al. (2010) synthesized a tridentate nitrogen-sulfur Schiff base using (3-Methylbenzyl)hydrazine hydrochloride and studied its biological activities. The synthesized compound and its metal complexes were assayed against selected microbes and two breast cancer cell lines, showing strong activity against both cancer cell lines. This research underlines the potential use of (3-Methylbenzyl)hydrazine hydrochloride derivatives in cancer research and treatment (Ravoof et al., 2010).

Safety And Hazards

“(3-Methylbenzyl)hydrazine hydrochloride” is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is also classified as a combustible solid . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(3-methylphenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-7-3-2-4-8(5-7)6-10-9;/h2-5,10H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYVCWJSXXJWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylbenzyl)hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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